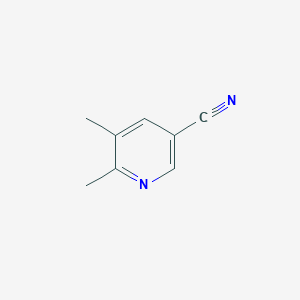

5,6-Dimetilnicotinonitrilo

Descripción general

Descripción

5,6-Dimethylnicotinonitrile is a chemical compound with potential applications in various fields of chemistry and materials science. This compound serves as a building block in organic synthesis, offering pathways to explore novel chemical reactions and properties due to its unique molecular structure.

Synthesis Analysis

The synthesis of cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-ylmethyl)benzyloxy)-4,6-dimethyl-nicotinonitrile involves intricate reaction mechanisms stabilized by intramolecular CH-O and CH-π interactions. This process results in a sterically hindered compound with a specific gauche conformation, indicating the compound's synthesis complexity and the importance of intermolecular interactions in determining its structure (Tewari & Dubey, 2009).

Molecular Structure Analysis

The molecular structure is characterized by strong intramolecular interactions, which play a crucial role in stabilizing the molecule's conformation. The X-ray crystal structure demonstrates a cavity formed via intramolecular CH-π interaction, highlighting the molecular architecture and its stabilization mechanisms (Tewari & Dubey, 2009).

Chemical Reactions and Properties

5,6-Dimethylnicotinonitrile participates in various chemical reactions, including cycloadditions and interactions with thioureas, leading to the synthesis of new heterocycles. These reactions demonstrate the compound's reactivity and its potential as a precursor for more complex molecular systems (Coppola & Shapiro, 1981).

Physical Properties Analysis

The compound's physical properties, such as solvatochromic behavior, indicate its potential application in materials science, particularly in the development of nonlinear optical materials. The analysis of its crystal structure and solvatochromic behavior provides insights into its physical characteristics and how they might be exploited in various applications (Bogdanov et al., 2019).

Chemical Properties Analysis

Investigations into the compound's chemical properties reveal its potential in synthesizing novel materials and pharmaceuticals. Its reactivity with alkyl halides, for example, showcases the ability to form complex molecules with significant pharmaceutical applications, demonstrating the versatility and utility of 5,6-Dimethylnicotinonitrile in chemical synthesis (Liu et al., 2016).

Aplicaciones Científicas De Investigación

Inhibición de la corrosión

Los derivados de 5,6-Dimetilnicotinonitrilo se han investigado como inhibidores efectivos de la corrosión para el acero al carbono en ambientes ácidos . La adsorción de estos inhibidores en la superficie de acero al carbono se ajusta a la isoterma de adsorción de Langmuir, y las curvas de polarización mostraron que estos compuestos son inhibidores de la corrosión mixtos .

Agentes antioxidantes

2-amino-4-(furan-2-il)-5,6-dimetilnicotinonitrilo, un derivado de this compound, se ha utilizado como un intermedio clave para la síntesis de nuevos agentes antioxidantes . Estos compuestos han mostrado una prometedora actividad antioxidante .

Síntesis de heterociclos

this compound se ha utilizado en la síntesis de nuevos heterociclos . Estos heterociclos están adornados con tiofeno y se han evaluado por su actividad antioxidante .

Análisis de superficie

Los derivados de this compound se han utilizado en métodos de análisis de superficie, incluyendo microscopía de fuerza atómica, espectroscopía de fotoelectrones de rayos X y espectroscopía infrarroja de reflexión total atenuada .

Métodos cuánticos

Los derivados de this compound se han utilizado en cálculos químicos cuánticos utilizando la teoría funcional de la densidad . Esto ha ayudado a correlacionar los datos teóricos y experimentales

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 5,6-Dimethylnicotinonitrile is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with this receptor indicates its potential neurotropic activity .

Mode of Action

5,6-Dimethylnicotinonitrile interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction suggests an inhibitory effect of the compound on the target .

Biochemical Pathways

The compound’s interaction with the gaba a receptor suggests it may influence gabaergic neurotransmission

Result of Action

The molecular and cellular effects of 5,6-Dimethylnicotinonitrile’s action are primarily related to its interaction with the GABA A receptor. The compound has been found to have an anticonvulsant effect of antagonism with corazole . Some compounds also demonstrated anxiolytic and behavior activating effects .

Action Environment

The action, efficacy, and stability of 5,6-Dimethylnicotinonitrile can be influenced by various environmental factors. For instance, in an acidic environment, nicotinonitrile derivatives have been found to act as effective corrosion inhibitors for carbon steel . .

Propiedades

IUPAC Name |

5,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-8(4-9)5-10-7(6)2/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGURDJVSXADDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616244 | |

| Record name | 5,6-Dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113124-09-7 | |

| Record name | 5,6-Dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

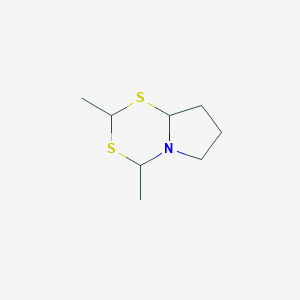

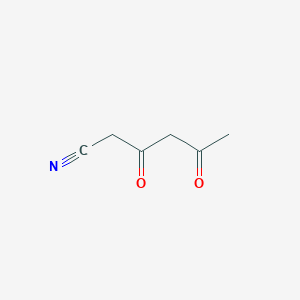

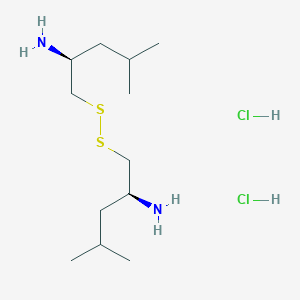

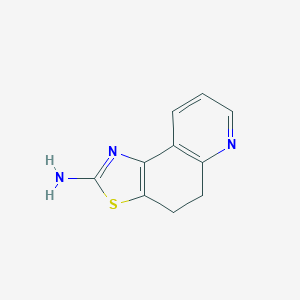

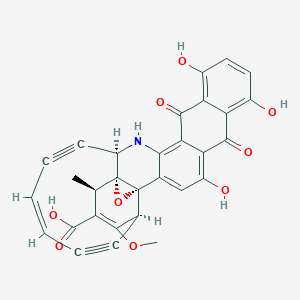

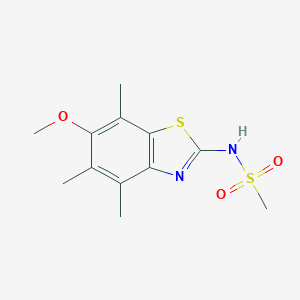

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)

![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)

![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)

![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)